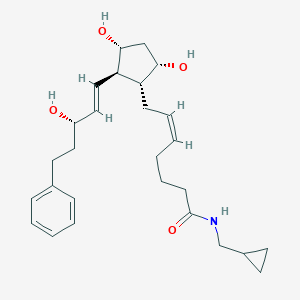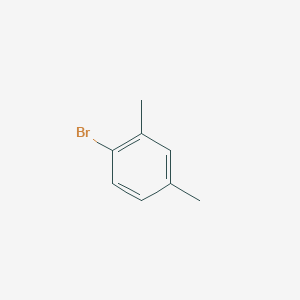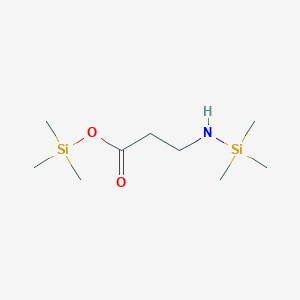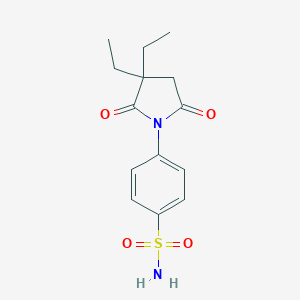
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-, commonly known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. It is a sulfonamide derivative and has been used extensively in scientific research for over 40 years. DIDS has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology.
科学研究应用
DIDS has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, synaptic transmission, and muscle contraction. DIDS has also been used to investigate the function of anion transporters in red blood cells, kidney cells, and other cell types. Furthermore, DIDS has been used as a tool to study the structure and function of membrane proteins, such as ion channels and transporters.
作用机制
DIDS acts as an inhibitor of chloride channels and anion transporters by binding to a specific site on the protein. The binding of DIDS to the protein induces a conformational change that prevents the passage of chloride ions or other anions through the channel or transporter. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DIDS and a specific amino acid residue on the protein.
Biochemical and Physiological Effects:
The inhibition of chloride channels and anion transporters by DIDS has a wide range of biochemical and physiological effects. For example, DIDS has been shown to inhibit the swelling of red blood cells in hypotonic solutions. It has also been shown to inhibit the release of neurotransmitters from neurons. In addition, DIDS has been shown to inhibit the contraction of smooth muscle cells. These effects are due to the role of chloride channels and anion transporters in these physiological processes.
实验室实验的优点和局限性
DIDS has several advantages as a tool for scientific research. It is a potent and specific inhibitor of chloride channels and anion transporters, which makes it useful for investigating the function of these proteins. DIDS is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to the use of DIDS. For example, it can be toxic to cells at high concentrations, which limits its use in some experiments. In addition, DIDS can react with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more potent and specific inhibitors of chloride channels and anion transporters. Another area of interest is the investigation of the role of chloride channels and anion transporters in disease states, such as cystic fibrosis and hypertension. Furthermore, DIDS could be used to study the structure and function of other membrane proteins, such as ion pumps and receptors. Overall, DIDS has been and will continue to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology. DIDS has several advantages as a tool for scientific research, including its potency and specificity. However, there are also some limitations to its use, such as its toxicity at high concentrations. In the future, DIDS will continue to be a valuable tool for scientific research, and there are several areas of interest for future research.
合成方法
The synthesis of DIDS involves the reaction of 4-chlorobenzenesulfonyl chloride with N-succinimide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with diethylamine to yield DIDS. The final product is a white crystalline solid with a melting point of 217-220°C.
属性
CAS 编号 |
17100-85-5 |
|---|---|
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC 名称 |
4-(3,3-diethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(4-2)9-12(17)16(13(14)18)10-5-7-11(8-6-10)21(15,19)20/h5-8H,3-4,9H2,1-2H3,(H2,15,19,20) |
InChI 键 |
TUKPBVQZUVYKRX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
规范 SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
其他 CAS 编号 |
17100-85-5 |
同义词 |
4-(3,3-Diethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







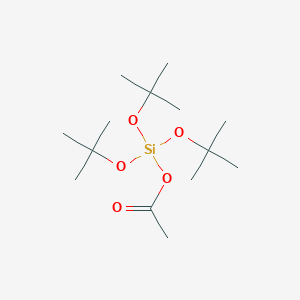
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
